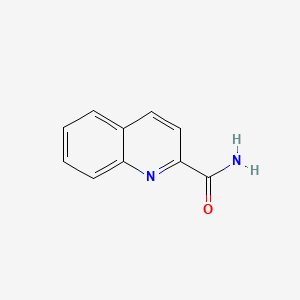

Quinoline-2-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

quinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXKKIXCRDTKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202102 | |

| Record name | 2-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-42-3 | |

| Record name | 2-Quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Quinoline 2 Carboxamide and Its Derivatives

Strategies for the Synthesis of the Quinoline-2-carboxamide Core

The construction of the this compound scaffold primarily involves two key stages: the formation of the quinoline (B57606) ring system with a carboxylic acid or a related functional group at the 2-position, followed by the formation of the amide bond.

Starting Material Preparation (e.g., Quinoline-2-carboxylic acid or its derivatives)

The most common precursor for the synthesis of quinoline-2-carboxamides is quinoline-2-carboxylic acid. Several classical methods can be employed for the synthesis of this key intermediate. One of the well-established routes is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. Modifications of this reaction, such as using a flow reactor, have been shown to be a rapid and green route for the synthesis of quinoline derivatives. rsc.org Another important method is the Pfitzinger reaction, where isatin (B1672199) or its derivatives are reacted with α-methylene carbonyl compounds in the presence of a base to yield substituted quinoline-4-carboxylic acids, which can be further modified. rsc.org

A more direct precursor for amide formation is the corresponding acyl chloride, quinoline-2-carbonyl chloride. This activated derivative is typically prepared by treating quinoline-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, in the synthesis of certain quinoline-6-carboxamide (B1312354) derivatives, quinoline-6-carboxylic acid was refluxed with thionyl chloride in dry toluene (B28343) to obtain the reactive quinoline-6-carbonyl chloride intermediate. nih.gov This method is broadly applicable to the preparation of other quinoline-carbonyl chlorides.

In some synthetic strategies, substituted quinoline-2-carboxylic acids are required. For example, the synthesis of 8-hydroxyquinoline-2-carboxylic acid can be achieved through a two-step process starting from 8-hydroxyquinoline. The first step involves oxidation using selenium dioxide in 1,4-dioxane, followed by treatment with hydrogen peroxide in formic acid. nih.gov

Amide Formation Reactions

The crucial step in the synthesis of quinoline-2-carboxamides is the formation of the amide bond. This can be achieved through various methods, including the use of coupling reagents, microwave-assisted synthesis, and approaches that align with the principles of green chemistry.

The direct condensation of a carboxylic acid and an amine to form an amide bond is often inefficient and requires harsh conditions. Therefore, coupling reagents are widely used to activate the carboxylic acid, facilitating the reaction under milder conditions. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization in the case of chiral substrates. iris-biotech.de

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. iris-biotech.depeptide.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. peptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. uni-kiel.de

Phosphonium Salts : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is a powerful coupling reagent that minimizes side reactions like dehydration of asparagine and glutamine residues in peptide synthesis. peptide.com

Uronium/Aminium Salts : Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient. nih.gov

A specific example of the use of a coupling reagent in the synthesis of this compound derivatives is the preparation of 8-hydroxy-N-(4-sulfamoylphenyl)this compound. In this synthesis, 8-hydroxyquinoline-2-carboxylic acid was coupled with sulfanilamide (B372717) using HATU as the coupling reagent and N,N-diisopropylethylamine (DIPEA) as a base in dry dimethylformamide (DMF). The reaction was initiated at 0 °C and then allowed to stir overnight at room temperature. nih.gov

Table 1: Examples of Coupling Reagents and Conditions for Amide Formation

| Starting Material (Acid) | Amine | Coupling Reagent | Base | Solvent | Temperature | Reaction Time | Product |

| 8-hydroxyquinoline-2-carboxylic acid | Sulfanilamide | HATU | DIPEA | DMF | 0 °C to rt | 12-15 h | 8-hydroxy-N-(4-sulfamoylphenyl)this compound nih.gov |

| Quinoline-4-carboxylic acid | Various amines | EDC, HOBt | - | DMF | Not specified | Not specified | Quinoline-4-carboxamide derivatives acs.org |

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. frontiersin.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes. lew.ro This technology has been successfully applied to the synthesis of various quinoline derivatives.

For instance, the Pfitzinger reaction to produce quinoline-4-carboxylic acids has been efficiently carried out using microwave irradiation. acs.org In a specific example, the reaction of an isatin with 1-(p-tolyl)ethanone in the presence of potassium hydroxide (B78521) in a mixture of ethanol (B145695) and water was conducted at 125 °C under microwave irradiation to afford the corresponding quinoline-4-carboxylic acid, which was then converted to a series of quinoline-4-carboxamides. acs.org

Furthermore, microwave-assisted methods have been employed for the synthesis of more complex quinoline-containing heterocyclic systems. A one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore was achieved in DMF under microwave irradiation. acs.org Similarly, novel pyrano[3,2-c]quinoline-3-carboxylates have been synthesized using a microwave-assisted approach, demonstrating the versatility of this technique in constructing diverse quinoline-based scaffolds. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction | Conventional Method | Microwave Method | Reference |

| Synthesis of 2-acetoxyquinoline derivatives | 170 °C, 4 hours, 40-80% yield | 900 W, 15-35 minutes, 60-100% yield | lew.ro |

| Synthesis of quinoline N-oxides | 65 °C, 9-11 hours, 38-67% yield | 100 W, 30-40 minutes, 57-84% yield | lew.ro |

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. ijpsjournal.com This includes the use of environmentally benign solvents, catalysts, and energy sources. For the synthesis of quinoline derivatives, several green protocols have been developed.

The use of nanocatalysts is a promising green approach, as they often exhibit high catalytic activity and can be recycled and reused. nih.govacs.org For example, superparamagnetic Fe₃O₄ nanoparticles have been used to catalyze the synthesis of quinoline derivatives. nih.gov The use of greener solvents, such as water and ethanol, is another key aspect of green chemistry. rsc.org Modified Doebner–von Miller reactions have been successfully carried out in water using a continuous flow reactor, providing a rapid and environmentally friendly route to quinoline derivatives. rsc.org

While specific examples focusing solely on the green synthesis of this compound are not extensively detailed in the provided search results, the principles and methodologies applied to the broader class of quinolines are directly applicable. The use of recyclable catalysts, aqueous reaction media, and energy-efficient methods like microwave irradiation are all strategies that can be employed to develop more sustainable synthetic routes to quinoline-2-carboxamides.

Multi-component Reactions for Diversification

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of diverse chemical libraries. rsc.orgresearchgate.net Various MCRs have been successfully employed for the synthesis of a wide range of quinoline scaffolds. rsc.org

Examples of MCRs used in quinoline synthesis include the Povarov reaction, the Gewald reaction, and the Ugi reaction. rsc.org For instance, a zinc(II) triflate-catalyzed multicomponent coupling of an alkyne, an amine, and an aldehyde can produce 2,3-disubstituted quinolines. rsc.org This approach is advantageous as it can proceed without the need for ligands or co-catalysts under solvent-free conditions. rsc.org

The application of MCRs provides a versatile strategy for the diversification of the this compound core. By carefully selecting the starting components, a wide array of substituents can be introduced onto the quinoline ring in a single synthetic operation. This allows for the efficient exploration of the chemical space around the this compound scaffold for various applications, including drug discovery.

Derivatization and Functionalization of the this compound Scaffold

The this compound framework serves as a versatile and privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its structure, featuring a fused benzene (B151609) and pyridine (B92270) ring system coupled to a carboxamide moiety, offers multiple sites for chemical modification. researchgate.net These modifications can be broadly categorized into two main areas: substitutions on the bicyclic quinoline ring system and alterations to the carboxamide group. Such derivatization is crucial for fine-tuning the electronic, steric, and physicochemical properties of the molecule, thereby influencing its biological activity and potential applications. researchgate.netrsc.org The strategic functionalization of this scaffold has led to the development of a wide array of derivatives with diverse pharmacological profiles. nih.govfrontiersin.org

Substitutions on the Quinoline Ring System

The quinoline ring is a bicyclic heteroaromatic system that combines the characteristics of both benzene and pyridine. frontiersin.org This fusion results in a complex reactivity profile where different positions on the ring exhibit varied susceptibility to chemical attack. youtube.com The benzene ring portion is generally more electron-rich, while the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electronic disparity governs the regioselectivity of substitution reactions. youtube.compharmaguideline.com

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which draws electron density from the entire ring system. Consequently, these reactions typically require vigorous or harsh conditions to proceed. pharmaguideline.comuop.edu.pk When substitution does occur, it preferentially takes place on the electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The primary sites of electrophilic attack are the C-5 and C-8 positions. uop.edu.pkfirsthope.co.iniust.ac.ir

Common electrophilic substitution reactions include:

Nitration: Treatment of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

Sulfonation: Heating quinoline with fuming sulfuric acid at elevated temperatures (around 220°C) produces a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pkiust.ac.ir

Halogenation: Bromination in the presence of sulfuric acid results in the formation of 5-bromoquinoline (B189535) and 8-bromoquinoline. youtube.comiust.ac.ir

Table 1: Examples of Electrophilic Substitution Reactions on the Quinoline Ring

| Reaction | Reagents & Conditions | Major Products | Reference |

|---|---|---|---|

| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline, 8-Nitroquinoline | uop.edu.pk |

| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid, Quinoline-5-sulfonic acid | uop.edu.pk |

| Bromination | Br₂, H₂SO₄, 75°C | 5-Bromoquinoline, 8-Bromoquinoline | youtube.com |

In contrast to electrophilic substitution, the electron-deficient pyridine ring of the quinoline scaffold is susceptible to nucleophilic attack. frontiersin.orgyoutube.com The most reactive positions for nucleophilic substitution are C-2 and C-4, which are alpha and gamma to the ring nitrogen, respectively. firsthope.co.inquimicaorganica.org Halogenated quinolines, particularly 2-halo and 4-halo derivatives, are excellent substrates for nucleophilic substitution reactions, where the halogen acts as a good leaving group. iust.ac.irquimicaorganica.org

Key nucleophilic substitution reactions include:

Amination: The reaction of quinoline with sodium amide (NaNH₂) in liquid ammonia, known as the Chichibabin reaction, can introduce an amino group, primarily at the 2-position, to form 2-aminoquinoline. uop.edu.pkiust.ac.ir

Hydroxylation: Heating quinoline with potassium hydroxide (KOH) at high temperatures (e.g., 220°C) can yield 2-hydroxyquinoline (B72897) (carbostyril). uop.edu.pkiust.ac.ir

Alkylation/Arylation: Organometallic reagents such as n-butyllithium can add to the C-2 position. Subsequent oxidation rearomatizes the ring to produce 2-n-butylquinoline. youtube.comuop.edu.pk

Table 2: Examples of Nucleophilic Substitution Reactions on the Quinoline Ring

| Reaction | Reagents & Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Amination | Sodamide (NaNH₂) in liquid NH₃ | 2-Aminoquinoline | uop.edu.pk |

| Hydroxylation | Potassium Hydroxide (KOH), 220°C | 2-Hydroxyquinoline | uop.edu.pk |

| Alkylation | n-Butyllithium, followed by oxidation | 2-n-Butylquinoline | youtube.com |

| Substitution on Haloquinoline | 2-Chloroquinoline, NH₃ | 2-Aminoquinoline | firsthope.co.in |

Modern synthetic chemistry has developed advanced methods to achieve regioselective functionalization of the quinoline scaffold, overcoming the limitations of classical substitution patterns. nih.gov Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct and precise introduction of functional groups at specific positions, guided by the catalyst and directing groups. rsc.orgnih.gov This strategy allows for the functionalization of positions that are otherwise difficult to access. rsc.org

Another innovative approach is the dearomative functionalization of the quinoline ring. For example, a dearomative hydroboration strategy using phosphine-ligated borane (B79455) complexes allows for the selective introduction of boron-containing functional groups. nih.gov By carefully selecting the phosphine (B1218219) ligand, it is possible to achieve regioselective vicinal (5,6-) or conjugate (5,8-) hydroboration, providing versatile building blocks for further chemical transformations. nih.gov

Modifications of the Carboxamide Moiety

The carboxamide group (-CONH₂) at the 2-position is a key site for derivatization, allowing for the introduction of a wide variety of substituents. nih.goviust.ac.ir A common and highly effective strategy for creating diverse libraries of this compound derivatives is the coupling of a quinoline-2-carboxylic acid or its activated form (e.g., quinoline-2-carbonyl chloride) with a diverse range of primary or secondary amines. nih.govnih.gov This amide bond formation is a robust and versatile reaction that enables the systematic exploration of structure-activity relationships by varying the N-substituent. nih.govacs.org For example, a solid-phase synthesis protocol has been developed where quinoline-2-carbonyl chloride is reacted with resin-bound amines to construct N-biphenylyl quinoline carboxamides. nih.gov

N-acylation is a fundamental transformation involving the amino group of the carboxamide linker. In the context of synthesizing this compound derivatives, this typically refers to the acylation of an amine with a quinoline-2-carboxylic acid derivative. nih.govsemanticscholar.org This process forms the core N-substituted carboxamide linkage. For instance, the synthesis of various N-(substituted-phenyl)quinoline-2-carboxamides is achieved through the acylation of different anilines. semanticscholar.org

Furthermore, if the N-substituent itself contains an amino group, further acylation is possible. One study reports the synthesis of quinolinone-carboxamides where an intermediate amino carboxamide is further acylated via an amidation reaction with various acetyloxy benzoic acid chlorides or cinnamic acid chlorides, using triethylamine (B128534) as a base. nih.gov This demonstrates a multi-step modification of the carboxamide moiety, highlighting the versatility of the N-acylation reaction in building complex molecular architectures. nih.govgoogle.com

Introduction of Diverse Side Chains

The functionalization of the this compound scaffold through the introduction of a variety of side chains is a key strategy in the development of novel derivatives. A prevalent method for achieving this diversification involves the condensation reaction between quinoline-2-carbonyl chloride and a wide array of commercially available substituted amines. This reaction is typically carried out in a suitable solvent such as dry toluene, with a base like triethylamine to neutralize the hydrogen chloride byproduct.

The general synthetic route commences with the conversion of 2-quinaldic acid to its more reactive acid chloride derivative, often using a mild chlorinating agent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to prevent unwanted chlorination of the quinoline ring. The resulting quinoline-2-carbonyl chloride is then reacted with a selected amine or aniline to yield the corresponding N-substituted this compound. This straightforward approach allows for the incorporation of a broad spectrum of functionalities, including aliphatic, alicyclic, and aromatic moieties, onto the carboxamide nitrogen.

For instance, a series of thirty-five substituted quinoline-2-carboxamides were prepared using this methodology, highlighting its versatility. nih.gov The reaction of 2-quinaldic acid chloride with various substituted anilines in dry toluene with triethylamine at room temperature for 24 hours afforded the desired products. nih.gov Following the reaction, the crude product is typically purified by extraction and recrystallization. nih.gov

Another strategy for introducing diversity involves the O-alkylation of a precursor molecule. For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized by reacting 8-hydroxy-N-(4-sulfamoylphenyl)this compound with various alkyl and benzyl (B1604629) halides in the presence of potassium carbonate in acetone. nih.gov This method allows for the attachment of different side chains to the 8-position of the quinoline ring, further expanding the structural variety of these compounds.

Table 1: Examples of Synthesized this compound Derivatives with Diverse Side Chains

| Compound ID | Reactant 1 | Reactant 2 | Side Chain Introduced | Reference |

| 1 | Quinoline-2-carbonyl chloride | Isopropylamine | Isopropyl | nih.gov |

| 5a | 8-hydroxy-N-(4-sulfamoylphenyl) this compound | 2-Bromobenzyl halide | 2-Bromobenzyl | nih.gov |

| 5c | 8-hydroxy-N-(4-sulfamoylphenyl) this compound | Benzyl halide | Benzyl | nih.gov |

| 5e | 8-hydroxy-N-(4-sulfamoylphenyl) this compound | 3-Chlorobenzyl halide | 3-Chlorobenzyl | nih.gov |

| 5h | 8-hydroxy-N-(4-sulfamoylphenyl) this compound | Methyl halide | Methoxy (B1213986) | nih.gov |

Synthesis of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules and conjugates incorporating the this compound core represents a sophisticated approach to designing multifunctional compounds. This strategy involves covalently linking the this compound moiety with other distinct pharmacophores to potentially achieve synergistic or novel biological activities.

A notable example is the synthesis of triazole-based quinoline-coumarin hybrid compounds. The synthetic pathway for these hybrids often employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." For instance, a novel triazole-coumarin compound, 2-oxo-N-((1-(6-oxo-6-(p-tolylamino)hexyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide, and a quinoline compound, N-((1-(6-oxo-6-(p-tolylamino)hexyl)-1H-1,2,3-triazol-4-yl)methyl)quinoline-6-carboxamide, have been designed and synthesized. acs.org

The synthesis of the quinoline-based hybrid begins with the preparation of a quinoline alkyne derivative. This is achieved by coupling quinoline-6-carboxylic acid with propargylamine. acs.org This alkyne-functionalized quinoline is then reacted with an appropriate azide (B81097) partner in the presence of a copper(I) catalyst, typically copper(I) iodide in a solvent like dimethylformamide (DMF), to afford the desired 1,2,3-triazole-linked hybrid molecule. acs.org

Similarly, the synthesis of coumarin-quinone hybrids has been reported. nih.gov While not directly a this compound, the principles of creating hybrid structures are analogous. The synthesis of these hybrids often involves a multi-step process. For example, the reaction of 2,6-di-tert-butyl-1,4-benzoquinone with ethyl 3-hydrazinyl-3-oxopropanoate can yield a benzoquinone hydrazone intermediate. nih.gov This intermediate can then be reacted with a substituted salicylaldehyde (B1680747) in the presence of a catalyst like piperidine (B6355638) to form the coumarin-quinone hybrid. nih.gov These synthetic strategies underscore the modular nature of hybrid molecule construction, allowing for the combination of diverse chemical entities to create novel molecular architectures.

Characterization Techniques for Novel this compound Analogs

Spectroscopic Methods (e.g., FT-IR, 1H-NMR, 13C-NMR, Mass Spectrometry)

The structural elucidation of newly synthesized this compound analogs relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the presence of key functional groups. For this compound derivatives, characteristic absorption bands are observed. For example, the N-H stretching vibration of the amide group typically appears in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide is a strong band usually found around 1650-1680 cm⁻¹. Other notable peaks include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching within the quinoline ring (1500-1600 cm⁻¹). researchgate.netajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules.

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In this compound derivatives, the aromatic protons of the quinoline ring typically resonate in the downfield region (δ 7.0-9.0 ppm). The amide proton (N-H) often appears as a broad singlet, with its chemical shift being solvent and concentration-dependent. The protons of the side chains attached to the amide nitrogen or other positions of the quinoline ring will have characteristic chemical shifts and coupling patterns that are crucial for their assignment. nih.govresearchgate.net

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically observed in the range of δ 160-170 ppm. The aromatic carbons of the quinoline ring give rise to a series of signals in the δ 110-150 ppm region. The chemical shifts of the carbons in the side chains provide further confirmation of the structure. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

Table 2: Representative Spectroscopic Data for a this compound Derivative

| Technique | Observed Data | Interpretation | Reference |

| FT-IR (cm⁻¹) | 3388 (N-H str), 1658 (C=O str), 1172 (C-N str) | Presence of amide functional group | researchgate.net |

| ¹H-NMR (δ, ppm) | 10.77 (s, 1H, NH), 8.59 (d, 1H), 8.23 (d, 1H), 8.10 (dd, 2H), 7.85 (dd, 2H), 7.63-7.72 (m, 2H), 7.31-7.40 (m, 3H), 4.08 (s, 3H) | Aromatic protons of quinoline and substituent, amide proton, and methoxy group protons | nih.gov |

| ¹³C-NMR (δ, ppm) | 163.82 (C=O), 155.77, 148.91, 141.50, 139.65, 138.55, 138.25, 130.67, 129.59, 128.29, 127.20, 120.49, 120.27, 119.92, 119.76, 109.97, 56.44 | Carbonyl carbon, aromatic carbons, and methoxy carbon | nih.gov |

| HRMS (ESI) | m/z calculated for C₁₇H₁₅N₃O₄S [M+H]⁺: 358.0862, found: 358.0865 | Confirms the molecular formula of the compound | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. It provides the percentage by weight of each element present in the molecule. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the purity and the correct empirical and molecular formula of the synthesized this compound analog.

For example, for a synthesized pyrazine-2-carboxamido)phenyl 4-fluorobenzenesulfonate, the elemental analysis was reported as follows: Calculated for C₁₇H₁₂FN₃O₄S: C, 54.69%; H, 3.24%; N, 11.25%. Found: C, 54.81%; H, 3.40%; N, 11.45%. nih.gov The close correlation between the calculated and found values supports the proposed structure of the compound.

Table 3: Elemental Analysis Data for a Representative Carboxamide Derivative

| Element | Calculated (%) for C₁₇H₁₂FN₃O₄S | Found (%) | Reference |

| Carbon (C) | 54.69 | 54.81 | nih.gov |

| Hydrogen (H) | 3.24 | 3.40 | nih.gov |

| Nitrogen (N) | 11.25 | 11.45 | nih.gov |

X-ray Crystallography for Structural Elucidation

For a novel quinoline derivative with the empirical formula C₁₈H₂₁N₃O₇, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic system with the P2₁/c space group. chemmethod.com The cohesion and stabilization of the crystal structure were attributed to C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com

The analysis of the crystal structure of N-(Quinolin-8-yl)this compound showed that the two quinoline ring systems are essentially planar. nih.gov The dihedral angle between the two quinoline rings was determined to be 11.54 (3)°. nih.gov The amide plane forms dihedral angles of 14.1 (1)° and 4.2 (1)° with the respective quinoline rings. nih.gov Such detailed structural information is crucial for understanding structure-activity relationships and for rational drug design.

Table 4: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 6.3651 (13) | nih.gov |

| b (Å) | 11.475 (2) | nih.gov |

| c (Å) | 19.861 (4) | nih.gov |

| V (ų) | 1450.6 (5) | nih.gov |

| Dihedral Angle between Quinoline Rings (°) | 11.54 (3) | nih.gov |

Pharmacological and Biological Activities of Quinoline 2 Carboxamide Derivatives

Anticancer Activity and Mechanisms of Action

Quinoline-2-carboxamide derivatives have emerged as a significant class of compounds in anticancer drug development due to their wide range of biological activities. researchgate.netarabjchem.org These derivatives exhibit potent efficacy through various mechanisms, including the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis), and disruption of the cell cycle. researchgate.netarabjchem.org Their therapeutic potential is rooted in their ability to interact with and inhibit key molecular targets involved in tumor growth and progression. arabjchem.orgnih.gov

Inhibition of Cancer Cell Lines (e.g., A549, HCT116, MCF7, HepG2, HeLa, HT29, C6)

Derivatives of this compound have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. Research has shown their effectiveness in inhibiting the growth of lung (A549), colon (HCT116, HT29), breast (MCF7), liver (HepG2), cervical (HeLa), and glioma (C6) cancer cells. researchgate.netresearchgate.net

For instance, a series of β-carboline tethered quinoline-4-carboxamides showed notable cytotoxicity, with one of the most potent compounds exhibiting an IC50 value of 5.71 μM against the MCF-7 breast cancer cell line. researchgate.net Similarly, certain morpholine-substituted quinazoline (B50416) derivatives, such as compounds AK-3 and AK-10, displayed significant cytotoxic effects. AK-10, in particular, showed IC50 values of 8.55 μM, 3.15 μM, and 3.36 μM against A549, MCF-7, and SHSY-5Y cell lines, respectively. nih.gov Other studies have identified quinoline (B57606) derivatives with strong anti-proliferative activity against solid tumor cell lines like HepG2, MCF-7, and HeLa, with IC50 values less than 40 nM. semanticscholar.org A specific compound, designated 110, effectively inhibited A549 and HCT-116 cell lines with IC50 values of 0.157 μM and 0.292 μM respectively. semanticscholar.org

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| β-carboline tethered quinoline-4-carboxamide | MCF-7 | Breast | 5.71 μM | researchgate.net |

| AK-10 (morpholine substituted) | A549 | Lung | 8.55 μM | nih.gov |

| MCF-7 | Breast | 3.15 μM | ||

| Compound 110 | A549 | Lung | 0.157 μM | semanticscholar.org |

| HCT-116 | Colon | 0.292 μM | ||

| Quinazoline-based derivatives | HepG2, MCF-7, HeLa | Liver, Breast, Cervical | <40 nM | semanticscholar.org |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism behind the anticancer effect of this compound derivatives is their ability to induce apoptosis and cause cell cycle arrest in cancer cells. arabjchem.orgnih.gov Apoptosis is a form of programmed cell death crucial for eliminating cancerous cells.

One study identified 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) as a potent compound that induces cell cycle arrest at the G2 phase. nih.govresearchgate.net This was accompanied by an increase in cyclin B1 levels and reduced cdc2 kinase activity. nih.gov Prolonged treatment with QBS led to DNA fragmentation, cytochrome C release, and cleavage of PARP, all hallmarks of cellular apoptosis. nih.govresearchgate.net Other quinoline derivatives have also been shown to halt the cell cycle and induce apoptosis. ijmphs.com For example, a novel thienoquinoline carboxamide-chalcone derivative was found to induce pre-G1 apoptosis and arrest the cell cycle at the G2/M phase. rsc.org The induction of apoptosis is often mediated through the modulation of key signaling pathways and proteins. mdpi.com For instance, some derivatives trigger apoptosis through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent PARP cleavage. mdpi.com

Inhibition of Specific Enzymes and Receptors in Cancer Pathways

This compound derivatives exert their anticancer effects by targeting and inhibiting specific enzymes and receptors that are critical for the growth and survival of cancer cells. nih.gov These targets are often dysregulated in various cancers, making them prime candidates for therapeutic intervention.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. researchgate.net Their inhibition is a promising strategy in cancer therapy. researchgate.netnih.gov Several this compound derivatives have been designed and synthesized as potent HDAC inhibitors. researchgate.netnih.gov

In one study, a series of 8-substituted this compound derivatives were developed, leading to the identification of a highly potent compound (21g) with an IC50 of 0.050 µM against HDACs, which was three times more potent than the known inhibitor Vorinostat (SAHA). researchgate.netnih.gov Research has also focused on developing inhibitors for specific HDAC isoforms. Quinoline acid derivatives have been synthesized as novel inhibitors targeting HDAC8, a member of the class I HDACs considered an important anticancer drug target. bvsalud.org Furthermore, dual inhibitors targeting both HDAC1 and HDAC6 have been developed from quinazoline-based derivatives, with some compounds showing IC50 values as low as 31 nM and 16 nM against HDAC1 and HDAC6, respectively. mdpi.com

| Compound/Derivative | Target | IC50 Value | Reference |

|---|---|---|---|

| Compound 21g (8-substituted this compound) | Total HDACs | 0.050 µM | researchgate.netnih.gov |

| Vorinostat (SAHA) | Total HDACs | 0.137 µM | researchgate.netnih.gov |

| Compound 1 (Quinazoline-based) | HDAC1 | 31 nM | mdpi.com |

| HDAC6 | 16 nM | ||

| Compound 2 (Quinazoline-based) | HDAC1 | 37 nM | mdpi.com |

| HDAC6 | 25 nM |

Receptor tyrosine kinases (RTKs) like c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial mediators of signaling pathways that control cell proliferation, migration, and angiogenesis. nih.govtbzmed.ac.ir Their aberrant activation is a common feature in many cancers, making them key therapeutic targets. nih.govtbzmed.ac.irijpbs.com

Quinoline-based molecules have been extensively investigated as inhibitors of these kinases. nih.gov They are designed to bind to the ATP-binding site within the kinase domain of the receptors, thereby blocking their downstream signaling. nih.govtbzmed.ac.ir For example, thienoquinoline carboxamide-chalcone derivatives have shown significant inhibition of EGFR tyrosine kinase with IC50 values ranging from 0.5 to 3.2 μM. rsc.org Another compound (110) demonstrated potent dual inhibition of both VEGFR-2 and c-Met with IC50 values of 1.83 nM and 4.4 nM, respectively. semanticscholar.org Certain quinoline-substituted analogues have also shown promising selectivity against VEGFR-2, indicating their potential as selective type-II c-Met inhibitors. researchgate.net

| Compound/Derivative | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Thienoquinoline carboxamide-chalcone | EGFR | 0.5 - 3.2 μM | rsc.org |

| Compound 110 | VEGFR-2 | 1.83 nM | semanticscholar.org |

| c-Met | 4.4 nM | ||

| Quinolyl-thienyl chalcones (Compound 31) | VEGFR-2 | 73.41 nM | rsc.org |

The insulin-like growth factor (IGF) system, which includes the Type I IGF receptor (IGF1R) and the insulin (B600854) receptor (IR), plays a significant role in regulating cell proliferation and survival. mdpi.com This system is also implicated in the progression of many cancers. mdpi.com Quinoline-based compounds have been explored as inhibitors of this pathway.

Specifically, 4-benzylquinolines, which are structurally related to quinoline-carboxamides, have been shown to inhibit the IGF/IGFBP-3 complex by preventing IGF-I from binding to its binding protein. nih.gov Computational modeling has helped to reveal the possible binding site of these quinoline derivatives on IGFBP-5, providing a basis for the design of more potent inhibitors targeting the IGF signaling pathway. nih.gov

PKM2 Inhibition

Pyruvate (B1213749) kinase M2 (PKM2) is a crucial enzyme in cancer metabolism, and its inhibition is a key strategy in cancer therapy. Certain this compound derivatives have been investigated as modulators of PKM2. These compounds can either activate or inhibit PKM2 activity, which can in turn affect cancer cell proliferation and growth. nih.govresearchgate.net

Research has shown that the expression of the M2 isozyme of pyruvate kinase (PKM2) is a significant factor in the anabolic metabolism of cancer cells. While the M1 isoform of pyruvate kinase is a highly active enzyme, the M2 variant, which is expressed in tumors, is considerably less active. It is hypothesized that the low activity of PKM2 in cancer cells allows for an increase in glycolytic intermediates that can be used for anabolic processes such as the synthesis of nucleic acids, amino acids, and lipids. This suggests that the pharmacological activation of PKM2 to levels comparable to PKM1 could inhibit cell proliferation and may be a potential therapeutic strategy for cancer.

One study identified a series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as a chemotype capable of activating PKM2. In contrast, another study reported on 8-quinolinesulfonamide derivatives containing aryl carboxamide moieties as PKM2 modulators. These studies highlight the potential of the quinoline scaffold in developing agents that can modulate PKM2 activity for anticancer purposes.

Table 1: this compound Derivatives as PKM2 Modulators

| Compound Type | Effect on PKM2 | Potential Therapeutic Application |

|---|---|---|

| 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides | Activation | Cancer Therapy |

Aurora Kinase Inhibition (AURKA/B)

Aurora kinases, particularly AURKA and AURKB, are key regulators of cell division and are often overexpressed in various cancers, making them attractive targets for anticancer drug development. nih.govtandfonline.comresearchgate.netnih.gov Several this compound derivatives have been identified as potent inhibitors of these kinases.

For instance, a series of 4-anilinoquinoline derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their inhibitory activity against AURKA/B. Molecular docking studies have helped to understand the interactions between these inhibitors and the kinases. nih.gov The development of selective inhibitors for AURKB is considered a promising strategy for cancer treatment, as AURKB deregulation is observed in many tumors and is linked to invasion, metastasis, and drug resistance. nih.govtandfonline.com

One study reported on a quinazoline derivative, ZM447439, as an ATP-competitive inhibitor of both Aurora A and Aurora B with IC50 values of 110 nM and 130 nM, respectively. mdpi.com This compound has shown anti-proliferative effects in a variety of cancer cell lines. mdpi.com Another study highlighted a pan-aurora kinase and VEGFR2 inhibitor, CYC116, which has demonstrated antitumor activity in several human solid tumor and leukemia xenograft models. nih.gov

Table 2: Quinoline Derivatives as Aurora Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 Values | Therapeutic Potential |

|---|---|---|---|

| 4-anilinoquinoline derivatives | AURKA/B | Not specified | Anticancer |

| ZM447439 | Aurora A, Aurora B | 110 nM (A), 130 nM (B) | Anticancer |

Cathepsin L and K Inhibition

Cathepsins are proteases that play a role in various physiological and pathological processes. Cathepsin K is particularly important in bone resorption and is a target for osteoporosis treatment, while Cathepsin L is implicated in tumor invasion and metastasis. scielo.brresearchgate.netiaea.orgnih.govmdpi.comfrontiersin.org

A study on synthetic 2,4-diphenylquinolines demonstrated their inhibitory activity against Cathepsin K. One of the evaluated compounds showed potent inhibition with an IC50 value of 1.55 µM and was found to act as an uncompetitive inhibitor. scielo.brresearchgate.netiaea.org Molecular docking studies have provided insights into the interaction of these quinoline derivatives with the enzyme, suggesting their potential as Cathepsin K inhibitors for diseases like osteoporosis. scielo.brresearchgate.netiaea.org

Regarding Cathepsin L, research has focused on the development of selective inhibitors to study its biological functions and for therapeutic purposes. While specific studies on this compound derivatives as Cathepsin L inhibitors are not extensively detailed in the provided context, the broader class of quinoline derivatives has been explored for activity against various cathepsins. For example, benzoylbenzophenone thiosemicarbazone compounds have been produced and assessed for their ability to inhibit Cathepsin L. frontiersin.org

Table 3: Quinoline Derivatives as Cathepsin Inhibitors

| Compound Type | Target Cathepsin | IC50 Value | Inhibition Mode | Potential Application |

|---|

Phosphoinositide Specific-Phospholipase C-γ (PLC-γ) Inhibition

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.gov Quinoline carboxamide derivatives have been shown to possess anti-angiogenic properties, making them promising candidates for cancer therapy.

Linomide, a quinoline-3-carboxamide (B1254982), has demonstrated dose-dependent anti-angiogenic activity in vivo. nih.govnih.gov Studies have shown that Linomide treatment can lead to a significant decrease in tumor blood flow in rat prostatic cancers. nih.gov It appears to selectively inhibit angiogenesis without affecting established blood vessels. nih.gov In vitro assays using human umbilical vein endothelial cells have revealed that Linomide has a cytostatic effect and inhibits endothelial cell chemotactic migration and invasion, which are crucial steps in angiogenesis. nih.gov

Another study using an intravital microscopic technique confirmed the anti-angiogenic effect of Linomide. It was observed that Linomide suppresses the neovascularization of islet grafts by delaying the onset of angiogenesis and reducing the proliferation rate of capillary endothelium. nih.gov

Table 4: Anti-angiogenic Activity of Linomide

| Parameter | Observation |

|---|---|

| Tumor Blood Flow | More than 40% decrease in rats with prostatic cancers nih.gov |

| Endothelial Cell Activity | Cytostatic effect, inhibition of migration and invasion nih.gov |

Disruption of Tubulin Assembly

Tubulin polymerization is essential for the formation of microtubules, which play a vital role in cell division. nih.govnih.govresearchgate.nettandfonline.commdpi.com Disruption of tubulin assembly is a well-established mechanism for anticancer drugs. Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govresearchgate.net

A series of quinoline derivatives have been designed and synthesized as novel tubulin inhibitors that target the colchicine (B1669291) binding site. nih.govresearchgate.net One such compound, 4c, was found to be a potent antiproliferative agent that successfully inhibits tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.gov This inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and induces apoptosis. nih.govresearchgate.net

Furthermore, a series of quinoline and quinazoline analogs have been developed as dual inhibitors of tubulin polymerization and histone deacetylases (HDAC). Two compounds, 12a and 12d, showed significant cytotoxicity against a panel of human cancer cell lines with average IC50 values of 0.6 nM and 0.7 nM, respectively. nih.gov These compounds were also effective against drug-resistant cancer cells and were shown to induce cell cycle arrest and apoptosis. nih.gov

Table 5: Quinoline Derivatives as Tubulin Polymerization Inhibitors

| Compound | Activity | IC50 Value | Mechanism of Action |

|---|---|---|---|

| 4c | Tubulin Polymerization Inhibitor | 17 ± 0.3 μM | Targets colchicine binding site, induces G2/M arrest and apoptosis nih.gov |

| 12a | Dual Tubulin Polymerization and HDAC Inhibitor | 0.6 nM (average) | Induces G2/M arrest and apoptosis nih.gov |

Modulation of Nuclear Receptor Responsiveness

Quinoline derivatives have been shown to modulate the responsiveness of nuclear receptors, which can have significant implications for cancer therapy. arabjchem.orgnih.gov One area of investigation is the inhibition of the canonical NF-κB pathway. nih.gov

A novel quinoline compound, Q3, has been shown to inhibit the transcription of known NF-κB target genes. nih.gov An in silico analysis suggested that Q3 could potentially interfere with the DNA-binding activity of the p65/NF-κB transcription factor. nih.gov This inhibition of the NF-κB pathway can have anti-inflammatory effects and may contribute to the anticancer activity of quinoline derivatives.

The modulation of nuclear receptor responsiveness by quinoline derivatives is a promising area of research for the development of new anticancer agents. arabjchem.org

Radiosensitizing Properties

Certain quinoline derivatives have been investigated for their potential to enhance the efficacy of radiation therapy in cancer treatment. One study identified a series of 1H- nih.govnih.govacs.orgtriazolo[4,5-c]quinoline derivatives as potent inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway. nih.gov Inhibition of ATM can increase the sensitivity of cancer cells to ionizing radiation. nih.gov Specifically, the compound designated as A011 demonstrated the ability to sensitize colorectal cancer cells (SW620 and HCT116) to ionizing radiation by inhibiting the activation of ATM signaling. nih.gov This inhibition led to an increase in G2/M cell cycle arrest and apoptosis in the cancer cells when combined with radiation. nih.gov While these findings are promising, further research is needed to explore the radiosensitizing properties of this compound derivatives specifically.

Antimicrobial Activity

This compound derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, antitubercular, and antiviral properties.

Antibacterial Efficacy (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of the this compound scaffold have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Several studies have synthesized and evaluated series of these compounds against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli.

One study reported on a series of 2-quinolone-4-carboxamide derivatives, with some compounds exhibiting significant activity against S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.018 to 0.061 μg/mL. nih.gov For instance, compound 6c, a quinoline-2-one derivative, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 0.75 μg/mL. nih.gov Another study highlighted a quinolone-coupled hybrid, compound 5d, which displayed broad-spectrum antibacterial effects with MIC values of 0.125–8 μg/mL against most tested Gram-positive and Gram-negative strains. nih.gov

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 6c | Staphylococcus aureus (MRSA) | 0.75 | nih.gov |

| Compound 6l | Staphylococcus aureus (MRSA) | 1.50 | nih.gov |

| Compound 6o | Staphylococcus aureus (MRSA) | 2.50 | nih.gov |

| Compound 11 | Staphylococcus aureus | 6.25 | biointerfaceresearch.com |

| Compound 24 | Staphylococcus aureus | 3.125 | biointerfaceresearch.com |

| Compound 93a-c | Staphylococcus aureus | 2 | biointerfaceresearch.com |

| Compound 24 | Escherichia coli | 3.125 | biointerfaceresearch.com |

| Compound 63b, 63f, 63h, 63i, 63l | Escherichia coli | 100 | biointerfaceresearch.com |

| Compound 93a-c | Escherichia coli | 2 | biointerfaceresearch.com |

| Hybrid 7b | Staphylococcus aureus | 2 | mdpi.com |

| Hybrid 7h | Staphylococcus aureus | 20 | mdpi.com |

Antifungal Activity

The antifungal potential of this compound derivatives has been explored, with studies demonstrating their activity against various fungal pathogens, particularly Candida species. A study on 2,6-disubstituted quinolines, which included 6-amide derivatives, identified compounds with potent fungicidal activity against Candida albicans. nih.gov Compounds 1, 5, and 6 from this series exhibited Minimal Fungicidal Concentration (MFC) values between 6.25 and 12.5 µM. nih.gov Furthermore, compounds 1 and 5 also showed activity against the emerging pathogen Candida glabrata with an MFC of 25 µM. nih.gov

| Compound | Fungal Strain | MFC (µM) | Reference |

|---|---|---|---|

| Compound 1 | Candida albicans | 6.25–12.5 | nih.gov |

| Compound 5 | Candida albicans | 6.25–12.5 | nih.gov |

| Compound 6 | Candida albicans | 6.25–12.5 | nih.gov |

| Compound 1 | Candida glabrata | 25 | nih.gov |

| Compound 5 | Candida glabrata | 25 | nih.gov |

| Compound 9 | Candida albicans | 50 | nih.gov |

Antitubercular/Antimycobacterial Activity (e.g., M. tuberculosis, M. kansasii, M. avium paratuberculosis)

Quinoline-based compounds have a long history in the fight against tuberculosis. Modern research continues to explore new this compound derivatives for their antimycobacterial properties. Several synthesized compounds have shown promising activity against Mycobacterium tuberculosis H37Rv. For instance, a series of quinoline derivatives combined with thiosemicarbazide (B42300) showed MIC values ranging from 2 to 8 μg/mL. nih.gov Compound 5 from this series was particularly potent with a MIC of 2 μg/mL. nih.gov Another study on quinoline-based hydroxyimidazolium hybrids found that hybrids 7a and 7b were the most potent against Mycobacterium tuberculosis H37Rv, with MIC values of 20 and 10 µg/mL, respectively. mdpi.com

| Compound | Mycobacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 1-7 | M. tuberculosis H37Rv | 2 - 8 | nih.gov |

| Compound 5 | M. tuberculosis H37Rv | 2 | nih.gov |

| Hybrid 7a | M. tuberculosis H37Rv | 20 | mdpi.com |

| Hybrid 7b | M. tuberculosis H37Rv | 10 | mdpi.com |

Antiviral Activity (e.g., Anti-HIV)

The antiviral potential of this compound derivatives has been a significant area of investigation, particularly in the context of anti-HIV research. A number of studies have reported on quinoline derivatives that inhibit various stages of the HIV life cycle. For example, a series of alkylated quinoline 2,4-diols were synthesized and tested for their anti-HIV potential, with some derivatives showing potent inhibitory activity. nih.gov Compound 6 was identified as a potent inhibitor with an IC50 value of 2.35 µM. nih.gov Another study on quinoline–1,2,3-triazole–aniline (B41778) hybrids identified compound 11h as being 8.8 times more potent than the reference drug AZT, with an IC50 of 0.01032 µM against HIV-1. nih.gov

| Compound | Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | HIV-1(NL4.3) | 2.99 | nih.gov |

| Compound 2 | HIV-1(NL4.3) | 3.80 | nih.gov |

| Compound 6 | HIV-1(NL4.3) | 2.35 | nih.gov |

| Compound 11g | HIV-1 Subtype B | 0.3883 | nih.gov |

| Compound 11h | HIV-1 Subtype B | 0.01032 | nih.gov |

| Compound 11i | HIV-1 Subtype B | 0.170 | nih.gov |

| NBD-14204 | HIV-1 Clinical Isolates | 0.24–0.9 | mdpi.com |

| NBD-14208 | HIV-1 Clinical Isolates | 0.66–5.7 | mdpi.com |

Antimalarial Activity

The quinoline core is famously present in some of the oldest and most well-known antimalarial drugs, such as quinine (B1679958) and chloroquine (B1663885). Modern drug discovery efforts continue to leverage this scaffold to develop new agents against drug-resistant strains of malaria parasites. This compound derivatives have been a particular focus of these efforts.

A series of quinoline carboxamide-based compounds were designed as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum. nih.gov In vitro results showed that compounds Qs17, Qs18, Qs20, and Qs21 inhibited falcipain-2 with IC50 values in the low micromolar range (4.78, 7.37, 2.14, and 2.64 µM, respectively). nih.gov Another study on quinazolinone-2-carboxamide derivatives identified a novel antimalarial scaffold with potent activity against P. falciparum. acs.org

| Compound | Parasite Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Qs17 | P. falciparum (Falcipain-2 inhibition) | 4.78 | nih.gov |

| Qs18 | P. falciparum (Falcipain-2 inhibition) | 7.37 | nih.gov |

| Qs20 | P. falciparum (Falcipain-2 inhibition) | 2.14 | nih.gov |

| Qs21 | P. falciparum (Falcipain-2 inhibition) | 2.64 | nih.gov |

| Quinoline-sulfonamide hybrids | P. falciparum W2 (CQ-resistant) | 0.05 - 1.63 | researchgate.net |

| SAM13-2HCl | P. falciparum 3D7 (CQ-sensitive) | 0.0449 | parahostdis.org |

| SAM13-2HCl | P. falciparum K1 (CQ-resistant) | 0.2821 | parahostdis.org |

Targeting Plasmodium falciparum (e.g., Falcipain-2 inhibition)

The development of novel antimalarial agents is a global health priority, and targeting essential parasite enzymes is a proven strategy. Falcipain-2 (FP-2), a primary cysteine protease of Plasmodium falciparum, plays a crucial role in the degradation of hemoglobin, a process vital for the parasite's survival. nih.gov Consequently, FP-2 has emerged as a significant target for antimalarial drug discovery.

In this context, a series of quinoline carboxamide-based compounds have been designed and synthesized as potential FP-2 inhibitors. nih.gov Through a combination of molecular hybridization and in-silico drug design, researchers have identified several derivatives with promising activity. In vitro testing revealed that compounds Qs17, Qs18, Qs20, and Qs21 inhibit FP-2 in the low micromolar range. nih.gov These compounds not only demonstrated significant antimalarial properties but also induced morphological and food-vacuole abnormalities in the parasite, similar to the effects of E-64, a known FP-2 inhibitor. nih.gov

Similarly, a series of quinoline-triazole hybrids were investigated for their ability to inhibit FP-2. nih.gov Compounds T4 and T7 from this series were found to inhibit the catalytic activity of FP-2 at micromolar concentrations, leading to the arrest of parasite growth at the trophozoite stage. nih.gov These findings underscore the potential of aromatic substituted quinoline carboxamides as lead compounds for the development of new antimalarial drugs targeting Falcipain-2. nih.gov

Targeting Plasmodium N-myristoyltransferase (PfNMT, PvNMT)

N-myristoyltransferase (NMT) is an essential enzyme in eukaryotes, including the Plasmodium parasites that cause malaria. rsc.orgnih.gov It catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of numerous substrate proteins. This modification is critical for the function of these proteins, making NMT a viable target for therapeutic intervention. rsc.org

Structure-guided optimization of a quinoline series has led to the development of inhibitors with balanced activity against both Plasmodium vivax (PvNMT) and Plasmodium falciparum (PfNMT). nih.gov Initial work identified a lead compound with micromolar potency against PvNMT but no activity against PfNMT. nih.gov Subsequent modifications, particularly to the carboxamide group, led to significant improvements. For instance, replacing an ethyl ester with an N-morpholine derivative (compound 19) not only improved potency but also reduced lipophilicity. nih.gov X-ray crystallography revealed that this modification induced a conformational change in the enzyme's active site, allowing for favorable interactions. nih.gov Further exploration of the carboxamide substituents showed that N,N-diethylamide and N-pyrrolidine amides maintained similar potency levels. nih.gov

Inhibition of Lactate (B86563) Dehydrogenase of Plasmodium falciparum

Plasmodium falciparum is heavily dependent on glycolysis for energy production during its intraerythrocytic stage, making glycolytic enzymes like lactate dehydrogenase (PfLDH) attractive drug targets. nih.govscirp.org PfLDH catalyzes the final step in glycolysis, the interconversion of pyruvate and lactate. nih.gov While the primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation, some, like chloroquine, also interact with PfLDH, acting as competitive inhibitors in the NADH binding pocket. nih.gov

To identify more selective and potent inhibitors, molecular docking studies have been employed. In one such study, 30 synthesized quinoline-based molecules were evaluated for their binding affinity to both PfLDH and human LDH. nih.gov This screening identified four molecules—3j, 4b, 4h, and 4m—that showed selectivity towards PfLDH and possessed better binding affinity and ligand efficiency than the reference inhibitor, chloroquine. nih.gov Further computational analysis, including molecular dynamics simulations, confirmed the stable dynamic behavior of these selected molecules in the active site. nih.gov Based on this comprehensive analysis, molecule 3j was identified as a potent and selective inhibitor of PfLDH, exhibiting a novel binding mechanism. nih.gov These findings highlight the potential of quinoline derivatives as efficient inhibitors of this crucial parasite enzyme. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R), an ATP-gated ion channel, plays a significant role in various pathological conditions, including inflammation and cancer. nih.govnih.gov Its overexpression in certain diseases makes it a key therapeutic target. Research into novel P2X7R antagonists has led to the exploration of quinoline-carboxamide derivatives. nih.gov

A study investigating the structure-activity relationship (SAR) of a series of quinoline-6-carboxamide (B1312354) benzenesulfonates revealed several potent and selective antagonists of the human P2X7 receptor (h-P2X7R). nih.govnih.gov The inhibitory potential of these compounds was found to be influenced by substitutions on the phenyl ring. nih.gov Notably, highly electronegative fluoro, chloro, and iodo substitutions enhanced the affinity for the receptor. nih.gov The most potent compounds from this series demonstrated IC₅₀ values in the sub-micromolar range and were selective for h-P2X7R over other P2X and P2Y receptors. nih.gov For example, the 4-iodo substituted compound 2f was the most potent in its series, with an IC₅₀ of 0.566 µM. nih.gov

| Compound | Core Structure | IC₅₀ (µM) for h-P2X7R |

|---|---|---|

| 1e | Pyrazine-carboxamide | 0.457 |

| 2f | Quinoline-carboxamide | 0.566 |

| 2e | Quinoline-carboxamide | 0.624 |

| 1d | Pyrazine-carboxamide | 0.682 |

| 2g | Quinoline-carboxamide | 0.813 |

| 3e | Oxadiazole | 0.890 |

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. researchgate.net Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Various quinoline derivatives have been designed and synthesized as selective COX-2 inhibitors.

One study focused on 4-carboxyl quinoline derivatives featuring a methylsulfonyl group, a known COX-2 pharmacophore. researchgate.net Within this series, compound 9e (7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid) was identified as a particularly potent and highly selective COX-2 inhibitor. It exhibited an IC₅₀ value of 0.043 µM and a selectivity index greater than 513, making it more potent and selective than the reference drug celecoxib (B62257) (IC₅₀ = 0.060 µM; SI = 405). researchgate.net Molecular modeling suggested that the methylsulfonyl group fits into a secondary pocket of the COX-2 active site, while the carboxyl group interacts with key amino acid residues. researchgate.net

Other research has explored different quinoline scaffolds. A series of quinoline glycoconjugates were evaluated, with compounds C5 and C8 showing the highest anti-inflammatory activity against the human COX-2 enzyme. researchgate.net Additionally, certain quinoline derivatives with trifluoromethyl substituents (compounds 61 and 62) also demonstrated prominent inhibition of the COX-2 enzyme, with IC₅₀ values of 0.13 µM and 0.14 µM, respectively. nih.gov

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference Drug | Ref. Drug COX-2 IC₅₀ (µM) | Ref. Drug SI |

|---|---|---|---|---|---|

| 9e | 0.043 | >513 | Celecoxib | 0.060 | 405 |

| 61 | 0.13 | - | Standard Drug | 0.38 | - |

| 62 | 0.14 | - | Standard Drug | 0.38 | - |

Modulation of JAK/STAT and NF-κB Pathways

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and the Nuclear Factor-kappa B (NF-κB) pathways are central signaling cascades that regulate inflammatory responses, immune function, and cell proliferation. nih.govfrontiersin.org Their dysregulation is implicated in a wide range of inflammatory diseases and cancers. nih.govnih.gov

The NF-κB family of transcription factors are master regulators of inflammatory responses. nih.gov Under normal conditions, NF-κB dimers are held inactive in the cytoplasm. nih.gov Upon stimulation by signals like TNF-α, a signaling cascade is initiated that leads to the degradation of inhibitory proteins, allowing NF-κB dimers to move into the nucleus and activate the transcription of pro-inflammatory genes. nih.gov A novel quinoline molecule, designated Q3, has been identified as an inhibitor of this canonical NF-κB pathway. nih.gov Studies using a reporter cell line showed that Q3 reduced the transcription of specific NF-κB target genes following stimulation with TNF-α. nih.gov In silico analysis suggests that Q3 may function by interfering with the DNA-binding activity of the p65/NF-κB transcription factor. nih.gov

The JAK/STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors. mdpi.com The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins. frontiersin.org These phosphorylated STATs form dimers, translocate to the nucleus, and regulate gene expression. frontiersin.org There is a significant interplay between the NF-κB and JAK/STAT pathways; for instance, NF-κB activation can lead to the production of cytokines like IL-6, which in turn activate the STAT3 signaling pathway. acs.org While natural products and phytochemicals are known to modulate the JAK/STAT pathway, specific research detailing the effects of this compound derivatives on this pathway is an area of ongoing investigation. nih.govfrontiersin.org

Antidiabetic Activity (e.g., α-glucosidase and α-amylase inhibition)

Quinoline-based compounds have been investigated as potential agents for managing diabetes mellitus by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govgoogle.com This inhibition is a key therapeutic strategy to control postprandial hyperglycemia, the sharp rise in blood glucose levels after a meal. nih.govgoogle.com

In one study, a series of quinoline hybrids incorporating 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties were synthesized and evaluated for their inhibitory effects. nih.gov Several of these this compound derivatives demonstrated potent α-glucosidase inhibition, with some compounds showing stronger activity than the reference drug, acarbose. For instance, compound 4i , which features a bromopentyl sidechain, was identified as the most potent α-glucosidase inhibitor with an IC50 value of 15.85 µM, compared to acarbose's IC50 of 17.85 µM. nih.gov Other derivatives, such as the p-fluorobenzyl compound 4k and the phenyl-1,2,3-triazolyl compound 12k , also showed notable inhibition with IC50 values of 23.69 µM and 22.47 µM, respectively. nih.gov

Kinetic studies revealed that these quinoline hybrids act as non-competitive inhibitors of α-glucosidase, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.govnih.gov This mode of action classifies them as allosteric inhibitors, which can offer advantages in drug development. nih.govnih.gov While the inhibitory activity against α-amylase was generally more moderate, the potent and non-competitive inhibition of α-glucosidase positions these this compound derivatives as promising scaffolds for the development of new antidiabetic agents. nih.gov

| Compound | Description | α-Glucosidase IC50 (µM) | Reference Compound (Acarbose) IC50 (µM) |

|---|---|---|---|

| 4i | Bromopentyl sidechain derivative | 15.85 | 17.85 |

| 4k | p-Fluorobenzyl derivative | 23.69 | |

| 12k | Phenyl-1,2,3-triazolyl derivative | 22.47 |

Antileishmanial Activity

The quinoline scaffold is a well-established pharmacophore in the search for new treatments for leishmaniasis, a parasitic disease caused by Leishmania protozoa. Research into 2-substituted quinoline derivatives has yielded compounds with significant activity against both the promastigote and the clinically relevant intracellular amastigote forms of the parasite.

One line of research focused on optimizing 2-substituted quinolines, leading to the identification of derivatives with potent antileishmanial effects. For example, a series of quinoline derivatives containing phosphine (B1218219) oxide groups showed significant activity against Leishmania promastigotes, with IC50 values ranging from 2.33 to 6.01 µM. mdpi.com More importantly, they were also effective against intracellular amastigotes, with IC50 values between 1.39 and 4.14 µM. mdpi.com Within this series, derivative 59 was the most active against intracellular amastigotes, with an IC50 of 1.39 µM and a high selectivity index (SI) of 51.10, indicating a favorable profile of toxicity towards the parasite over host cells. mdpi.com

The mechanism of action for some of these quinoline derivatives involves the disruption of the parasite's mitochondrial function. Studies have shown that these compounds can induce a significant reduction in the mitochondrial membrane potential, which disrupts energy metabolism and increases the production of reactive oxygen species (ROS), ultimately leading to parasite cell death through apoptosis-like and necrotic processes. mdpi.com

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 59 | Intracellular amastigotes | 1.39 ± 1.08 | 51.10 |

Analgesic Effects

Derivatives of quinoline carboxamide have been explored for their potential analgesic properties. researchgate.net Studies have utilized various preclinical models to assess the pain-relieving effects of these compounds.

In one investigation, a series of novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives were synthesized and evaluated for peripheral analgesic activity using the acetic acid-induced writhing test in mice. researchgate.net This model induces a pain-like response, and a reduction in the number of writhes indicates an analgesic effect. The study found that the tested compounds produced variable but significant reductions in the number of writhes, with one compound in particular, compound 5 , displaying a high rate of inhibition. researchgate.net

Another study examined 2-substituted quinoline-6-carboxamide derivatives as potential antagonists of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1), a target for neuropathic pain. The most potent compound, 13c , was evaluated in the rat spinal nerve ligation (SNL) model, a widely used model for neuropathic pain. While this compound showed high potency against the mGluR1 receptor in vitro (IC50 of 2.16 µM), its in vivo evaluation revealed weak analgesic effects on both mechanical and cold allodynia.

| Compound Series | Pain Model | Observed Effect |

|---|---|---|

| 2-Phenylquinoline-4-carboxamides | Acetic acid-induced writhing (mice) | Variable reduction in writhes, with Compound 5 showing high inhibition researchgate.net |

| 2-Substituted quinoline-6-carboxamides (e.g., 13c) | Spinal nerve ligation (rat) | Weak effects on mechanical and cold allodynia |

Effects on the Central Nervous System

This compound derivatives have emerged as a significant class of compounds for modulating key receptors in the central nervous system (CNS), showing potential for treating a range of neurological and psychiatric disorders.

mGluR2 Receptor Modulation (Negative Allosteric Modulators)

A notable area of research has been the development of 4-arylquinoline-2-carboxamides as highly potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2). Antagonism of mGluR2 is a promising therapeutic strategy for cognitive disorders as it can increase levels of synaptic glutamate, the primary excitatory neurotransmitter.

A significant challenge in developing mGluR2 antagonists has been achieving selectivity over the highly homologous mGluR3 receptor. The 4-arylthis compound scaffold has proven effective in overcoming this challenge. Through high-throughput screening and subsequent medicinal chemistry optimization, researchers have identified compounds with excellent potency and selectivity for mGluR2. For example, one potent quinoline carboxamide, 7a , was identified with an IC50 of 8 nM. Further optimization led to the discovery of MK-8768 , an Ames-negative mGluR2 NAM, highlighting the druggability of this chemical series. These compounds have demonstrated efficacy in rodent models, supporting their potential for further development.

NMDA Receptor Antagonism

The quinoline scaffold is a core structure in various N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor's glycine site is a key target for therapeutic intervention in conditions involving excitotoxicity, such as stroke. While research has extensively covered quinoline derivatives like kynurenic acid and its analogs, the specific activity of this compound derivatives at the NMDA receptor is less defined in the current literature.

For instance, 7-chlorokynurenic acid (7-CKA), a quinoline derivative, is a potent antagonist at the NMDA receptor's glycine site. The development of compounds like Gavestinel, which is derived from the quinoline scaffold, aimed to limit excitotoxic injury by antagonizing the NMDA receptor, although it ultimately failed to show efficacy in clinical trials. This highlights the therapeutic interest in quinoline-based structures for NMDA receptor modulation. While direct and extensive studies on this compound derivatives as primary NMDA receptor antagonists are not prominently featured, the proven success of the broader quinoline class suggests a potential avenue for future exploration and design of novel modulators based on this specific scaffold.

Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The modulation of CNS receptors by this compound derivatives directly translates to potential applications in treating neurodegenerative diseases like Alzheimer's. The antagonism of mGluR2 by 4-arylquinoline-2-carboxamides is considered a potential therapeutic approach for the cognitive deficits associated with Alzheimer's disease.

Furthermore, the broader class of quinoline derivatives has been extensively studied for Alzheimer's treatment through various mechanisms. Multi-target-directed ligand strategies have led to the design of quinoline-O-carbamate derivatives that exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic hypothesis of Alzheimer's. For example, compound 3f was found to be a reversible dual inhibitor with IC50 values of 1.3 µM (AChE) and 0.81 µM (BuChE). This compound also showed significant neuroprotective effects against Aβ-induced cell injury, a hallmark of Alzheimer's pathology. Although these are not strictly 2-carboxamide (B11827560) derivatives, they underscore the vast potential of the quinoline core in designing multifunctional agents for complex neurodegenerative diseases. The ability of quinoline structures to interact with multiple targets, including cholinesterases and pathways related to amyloid-beta, makes them a highly valuable scaffold in the quest for effective Alzheimer's therapies.

| Compound/Series | Target/Activity | Finding/Potency | Relevance |

|---|---|---|---|

| 4-Arylquinoline-2-carboxamides | mGluR2 Negative Allosteric Modulator | Potent and selective over mGluR3. Compound 7a: IC50 = 8 nM. | Cognitive disorders, Alzheimer's Disease |

| Quinoline-O-carbamates (e.g., 3f) | Dual AChE/BuChE Inhibition | AChE IC50 = 1.3 µM; BuChE IC50 = 0.81 µM | Alzheimer's Disease |

| 7-Chlorokynurenic acid | NMDA Receptor Antagonist | Potent antagonist at the glycine site | Excitotoxicity-related disorders |

Herbicidal Activity and Photosynthetic Electron Transport Inhibition

Certain derivatives of this compound have demonstrated notable herbicidal activity, primarily by inhibiting photosynthetic electron transport (PET). nih.gov A significant portion, over 50%, of commercially available herbicides function by reversibly binding to Photosystem II (PS II), a protein complex in the thylakoid membranes essential for photosynthesis. nih.gov This inhibition disrupts the electron flow, which is crucial for converting light energy into chemical energy, ultimately leading to plant death. Research has focused on synthesizing and evaluating various this compound derivatives for their efficacy as PET inhibitors.

Investigations into a series of substituted quinoline-2-carboxamides revealed their potential to inhibit PET in spinach (Spinacia oleracea L.) chloroplasts. nih.gov Similarly, studies on ring-substituted 8-hydroxyquinoline-2-carboxanilides have confirmed their activity as inhibitors of photosynthetic electron transport specifically within Photosystem II. nih.gov

The mechanism of action for these compounds is suggested to be on the acceptor side of PS II, located in the section between the primary electron donor P680 and the plastoquinone (B1678516) QB. nih.gov The inhibitory efficiency of these derivatives is influenced by several factors, including the compound's lipophilicity and the electronic properties and position of substituents on the anilide ring. nih.gov

Detailed research has quantified the PET-inhibiting activity of various derivatives, typically expressed as an IC50 value, which represents the concentration of the compound required to cause 50% inhibition of the PET rate.

For a series of ring-substituted 8-hydroxyquinoline-2-carboxanilides, the most effective inhibitors were those substituted at the C'(3) position of the anilide ring. nih.gov

| Compound Name | Substituent (R) at C'(3) | IC50 (μM) |

|---|---|---|

| N-(3-fluorophenyl)-8-hydroxythis compound | F | 2.3 |

| N-(3-methylphenyl)-8-hydroxythis compound | CH3 | 2.3 |

| N-(3-chlorophenyl)-8-hydroxythis compound | Cl | 3.6 |

| N-(3-bromophenyl)-8-hydroxythis compound | Br | 3.6 |